molecular formula C17H18O3 B310664 3-tert-butyl-4-hydroxyphenyl benzoate

3-tert-butyl-4-hydroxyphenyl benzoate

Cat. No.: B310664
M. Wt: 270.32 g/mol
InChI Key: CXBDNMWDNBANSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4-hydroxyphenyl benzoate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a benzoyloxy group attached to the phenolic ring, along with a tert-butyl group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-hydroxyphenyl benzoate typically involves the esterification of 4-hydroxy-2-tert-butylphenol with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-4-hydroxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 4-Hydroxy-2-tert-butylphenol.

    Substitution: Various alkyl or aryl substituted phenols.

Scientific Research Applications

3-tert-butyl-4-hydroxyphenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-hydroxyphenyl benzoate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It also exerts antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

  • 4-tert-Butylphenol
  • 2-tert-Butyl-4-methylphenol
  • 2,4-Di-tert-butylphenol

Comparison: 3-tert-butyl-4-hydroxyphenyl benzoate is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties compared to its analogs. For instance, 4-tert-Butylphenol lacks the ester functionality, making it less reactive in certain chemical reactions. Similarly, 2-tert-Butyl-4-methylphenol and 2,4-Di-tert-butylphenol have different substitution patterns, affecting their reactivity and applications .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl) benzoate

InChI

InChI=1S/C17H18O3/c1-17(2,3)14-11-13(9-10-15(14)18)20-16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3

InChI Key

CXBDNMWDNBANSF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using 6.65 g of 2-tert-butyl-1,4-dihydroxybenzene, 4.6 ml of benzoyl chloride and 200 ml of pyridine, reaction and workup carried out as in Reference Example gave 9.35 g of 4-benzoyloxy-2-tert-butylphenol as white crystals, m.p. 120-121° C. Using. 9.35 g of the white crystals, 1,47 g of sodium hydride, 6.27 g of benzyl bromide and 40 ml of DMF, reaction and workup carried out as in Example 12 gave 6.07 g of yellow oil.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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